Defined Chemical Identity and Patent-Protected Scaffold Differentiation
CSF1R-IN-4 is unequivocally identified as 'compound 104' in the patent WO2021197276A1, which claims a series of novel amide compounds as CSF1R inhibitors [1]. In contrast, well-known comparators like PLX3397 (pexidartinib) and BLZ945 (sotuletinib) belong to distinct chemical classes (quinolones and pyrimidines, respectively) and are protected by separate intellectual property . The precise chemical structure and patent provenance of CSF1R-IN-4 ensure batch-to-batch consistency and provide a defined molecular entity for research use, which is critical for reproducibility in studies focused on the tumor microenvironment (TME) [1].
| Evidence Dimension | Chemical Scaffold and Intellectual Property |
|---|---|
| Target Compound Data | Amide-based scaffold; Compound 104 in WO2021197276A1 |
| Comparator Or Baseline | PLX3397: Quinolone scaffold; BLZ945: Pyrimidine scaffold |
| Quantified Difference | N/A (Qualitative scaffold difference) |
| Conditions | Patent analysis |
Why This Matters
For procurement, this ensures a chemically defined, traceable reagent with a specific patent history, distinguishing it from other tool compounds with different chemical backbones and potential off-target profiles.
- [1] Su, W.-G., et al. Amide compounds and uses thereof. Patent WO2021197276A1, published September 30, 2021. https://patents.google.com/patent/WO2021197276A1/en View Source
